1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(4-Methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 514801-26-4) is a pyrazole derivative featuring a carboxylic acid group at position 3 and a (4-methylphenoxy)methyl substituent at position 1 of the pyrazole ring.
Properties
IUPAC Name |
1-[(4-methylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-2-4-10(5-3-9)17-8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDJUXBLRDSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Source/Notes |
|---|---|---|
| Hydrazine hydrate | Pyrazole ring formation | Commercially available, used in excess |
| 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) | Pyrazole precursor | Analytical grade |
| 4-Methylphenol | Phenoxy substituent precursor | Purified before use |
| Chloromethyl methyl ether or (4-methylphenoxy)methyl halide | Alkylating agent | Prepared or purchased |
| Base (e.g., triethylamine, K2CO3) | Deprotonation and substitution | Used in stoichiometric or slight excess |
| Solvent (e.g., dichloromethane, DMF) | Reaction medium | Anhydrous preferred |
Reaction Conditions
Pyrazole Ring Synthesis:
Hydrazine hydrate is reacted with the β-ketoester in ethanol or aqueous ethanol under reflux for several hours (typically 4–12 h). The reaction proceeds via nucleophilic attack and cyclization to form the pyrazole ring.Alkylation Step:
The pyrazole intermediate is dissolved in an aprotic solvent such as dichloromethane or DMF. The base (triethylamine or potassium carbonate) is added to deprotonate the pyrazole nitrogen. Then, (4-methylphenoxy)methyl halide is added dropwise. The mixture is stirred under reflux or at elevated temperature (50–80 °C) for 6–24 hours to complete the substitution.Workup and Purification:
After completion (monitored by TLC or HPLC), the reaction mixture is cooled, diluted with water, and extracted with organic solvents (ethyl acetate or dichloromethane). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol/water or by silica gel chromatography.
Representative Experimental Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + β-ketoester, reflux in EtOH, 6 h | 80–90 | High purity intermediate obtained |
| Alkylation | Pyrazole + (4-methylphenoxy)methyl chloride, triethylamine, DCM, reflux 12 h | 70–85 | Reaction monitored by TLC/HPLC |
| Purification | Recrystallization from EtOH/H2O | >95 | White crystalline solid, mp ~150–160 °C |
Alternative and Advanced Methods
One-Pot Multi-Component Reactions:
Some literature reports the use of multi-component reactions (MCRs) catalyzed by Lewis acids such as InCl3 under ultrasound irradiation to synthesize pyrazole derivatives efficiently with high yields and short reaction times. However, these methods are more commonly applied to pyrano[2,3-c]pyrazole derivatives rather than the specific this compound.Industrial Scale Production:
Industrial synthesis may employ continuous flow reactors to optimize reaction time, yield, and safety. Green chemistry principles are applied by using environmentally benign solvents and minimizing waste.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Pyrazole ring formation | Condensation of hydrazine hydrate with β-ketoester under reflux in ethanol |
| Alkylation | N-alkylation of pyrazole nitrogen with (4-methylphenoxy)methyl halide in presence of base |
| Solvents | Ethanol for ring formation; dichloromethane or DMF for alkylation |
| Bases | Triethylamine, potassium carbonate |
| Purification | Recrystallization or column chromatography |
| Typical yields | 70–90% for each step |
| Reaction monitoring | TLC, HPLC |
| Industrial considerations | Use of continuous flow, green solvents, process optimization |
Research Findings and Notes
- The alkylation step is critical for regioselectivity and yield; controlling temperature and base equivalents is essential to minimize side reactions.
- Purity of starting materials, especially the (4-methylphenoxy)methyl halide, significantly affects the final product quality.
- Recrystallization solvent choice impacts crystal morphology and purity; ethanol/water mixtures are preferred for environmental and efficiency reasons.
- Advanced catalytic methods (e.g., Lewis acid catalysis, ultrasound irradiation) can enhance reaction rates but require optimization for this specific compound.
- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: 4-methylphenoxyacetic acid.
Reduction: 4-methylphenoxymethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in inflammatory pathways. The pyrazole ring can interact with active sites of enzymes, leading to inhibition of their activity. The phenoxy group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-3-carboxylic Acid Derivatives
The following table summarizes key structural and functional differences between 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and analogous compounds:
Structural and Electronic Effects
- This increases steric bulk and may influence binding to biological targets.
- Electron-Donating vs. Electron-Withdrawing Groups: The (4-methylphenoxy)methyl group in the target compound is moderately electron-donating, whereas sulfonamide (e.g., ) and fluorophenyl (e.g., ) substituents are electron-withdrawing. This affects the acidity of the carboxylic acid (pKa) and overall polarity.
- Metabolic Stability : Benzyl ethers (target compound) are prone to oxidative metabolism, while sulfonamides () and halogenated aromatics () may exhibit slower degradation due to resistance to enzymatic cleavage.
Physicochemical Properties
- Lipophilicity: The (4-methylphenoxy)methyl group confers moderate logP values (~2–3), whereas sulfonamide-containing analogs () are more polar (logP ~1–2).
- Solubility: Carboxylic acid groups enhance aqueous solubility, but bulkier substituents (e.g., 7-chloroquinoline in ) reduce it.
Biological Activity
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (referred to as MPCA) is a pyrazole derivative characterized by its unique structural features, including a pyrazole ring substituted with a carboxylic acid group and a 4-methylphenoxy methyl group. Its molecular formula is C13H14N2O4, with a molecular weight of approximately 232.24 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
MPCA exhibits significant interactions with various enzymes and proteins, which can influence metabolic pathways. The compound's interactions are characterized by:
- Binding Mechanisms : MPCA can engage in covalent bonding, hydrogen bonding, and van der Waals forces with target biomolecules, potentially inhibiting or activating their functions.
- Enzyme Inhibition : Research indicates that MPCA may serve as an enzyme inhibitor or receptor modulator, which is crucial for its therapeutic applications.
Antimicrobial Properties
MPCA has demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases.
Analgesic Activity
MPCA has been explored for its analgesic effects, providing pain relief through its action on the central nervous system. This characteristic aligns with its potential use in pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of MPCA:
- Antimicrobial Efficacy : A study evaluated MPCA against several bacterial strains, revealing effective inhibition comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values demonstrated its potency against Gram-positive and Gram-negative bacteria.
- Inflammation Models : In animal models of inflammation, MPCA significantly reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent.
- Cellular Effects : Research has shown that MPCA can modulate key signaling pathways involved in cell proliferation and apoptosis. This modulation may contribute to its therapeutic effects in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR of MPCA is essential for optimizing its biological activity. The presence of the 4-methylphenoxy group is believed to enhance lipophilicity and improve cellular uptake, while the carboxylic acid moiety contributes to its interaction with biological targets. Table 1 summarizes key findings related to SAR:
| Compound Feature | Effect on Activity |
|---|---|
| 4-Methylphenoxy Group | Enhances lipophilicity and uptake |
| Carboxylic Acid Moiety | Facilitates interaction with enzymes |
| Pyrazole Ring Structure | Provides structural stability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous pyrazole derivatives are synthesized by reacting amino-substituted pyrazole esters with acid chlorides or anhydrides, followed by hydrolysis to yield carboxylic acids . Key intermediates (e.g., ethyl esters) are characterized using IR, ¹H-NMR, and mass spectrometry, while elemental analysis confirms purity . For the target compound, introducing the 4-methylphenoxymethyl group may require coupling reactions using K₂CO₃ as a base catalyst, as seen in similar pyrazole-carbaldehyde syntheses .
Q. Which pharmacological assays are commonly employed to evaluate the bioactivity of pyrazole-carboxylic acid derivatives?
- Methodological Answer : Standard assays include:
- Analgesic activity : Tail-flick or hot-plate tests in rodent models.
- Anti-inflammatory activity : Carrageenan-induced paw edema assays .
- Ulcerogenicity : Gastric lesion assessment to evaluate safety profiles.
These assays require dose-response studies, statistical validation (e.g., ANOVA), and comparison to positive controls (e.g., indomethacin) .
Q. How do substituents on the pyrazole ring influence physicochemical and pharmacological properties?
- Methodological Answer : Substituents like methyl, phenyl, or trifluoromethyl groups alter lipophilicity, solubility, and metabolic stability. For example, electron-withdrawing groups (e.g., -CF₃) enhance acidity of the carboxylic acid moiety, affecting receptor binding . Structure-activity relationship (SAR) studies use systematic substitution at positions 1, 3, and 5 of the pyrazole core, followed by computational modeling (e.g., docking studies) to rationalize bioactivity trends .
Advanced Research Questions
Q. What strategies can resolve discrepancies in pharmacological data, such as varying efficacy across assays?
- Methodological Answer : Contradictory results may arise from assay-specific conditions (e.g., bioavailability in vivo vs. in vitro potency). To address this:
- Perform pharmacokinetic studies (e.g., plasma stability, tissue distribution).
- Validate target engagement using biochemical assays (e.g., enzyme inhibition IC₅₀).
- Use orthogonal assays (e.g., SPR for binding affinity) to confirm activity .
Q. How can reaction conditions be optimized to improve yield in the coupling of 4-methylphenoxymethyl groups to pyrazole?
- Methodological Answer : Steric hindrance from the 4-methylphenoxy group may reduce coupling efficiency. Optimization strategies include:
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) or transition-metal catalysts (e.g., CuI).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature control : Gradual heating (e.g., 60–80°C) to minimize side reactions .
Q. What advanced structural characterization techniques are critical for confirming the stereochemistry of pyrazole-carboxylic acid derivatives?
- Methodological Answer : Beyond routine NMR/IR, employ:
- Single-crystal X-ray diffraction : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <5 ppm error.
- Dynamic HPLC : Detects enantiomeric impurities using chiral columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
